(S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID

Beschreibung

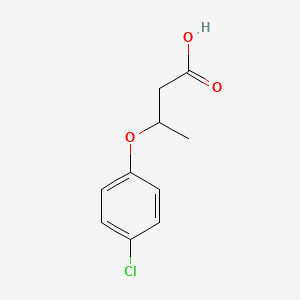

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11ClO3 |

|---|---|

Molekulargewicht |

214.64 g/mol |

IUPAC-Name |

3-(4-chlorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |

InChI-Schlüssel |

RSXQVYRBRCBEOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(=O)O)OC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for S 3 4 Chlorophenoxy Butanoic Acid and Analogous Chiral Phenoxybutanoic Acids

Enantioselective Synthetic Strategies

The cornerstone of synthesizing optically pure (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID lies in the establishment of the chiral center at the C3 position of the butanoic acid backbone. This is typically achieved through asymmetric synthesis, the use of chiral auxiliaries, or dynamic kinetic resolution techniques.

Asymmetric Synthesis Approaches to Chiral Butanoic Acids

Asymmetric synthesis aims to directly generate the desired enantiomer, often through the use of chiral catalysts or reagents. A common strategy for synthesizing chiral 3-substituted butanoic acids involves the asymmetric reduction of a corresponding β-ketoester or the conjugate addition to an α,β-unsaturated ester.

A key precursor for (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID is an enantiomerically pure ester of 3-hydroxybutanoic acid. Asymmetric hydrogenation of β-ketoesters, such as ethyl acetoacetate, using chiral ruthenium-phosphine catalysts is a well-established method for producing chiral β-hydroxyesters with high enantioselectivity.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Ru(II)-BINAP | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | >98% |

| Rh(I)-DIPAMP | Methyl acetoacetate | Methyl (S)-3-hydroxybutanoate | ~95% |

This table presents typical enantiomeric excesses achieved in the asymmetric hydrogenation of β-ketoesters using common chiral catalysts.

Furthermore, asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters, catalyzed by chiral transition metal complexes, provides another route to chiral butanoic acid derivatives. For instance, the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to ethyl crotonate can establish the stereocenter at the 3-position. A synthesis of the closely related (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale using a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, followed by hydrolysis. This methodology is directly applicable to the synthesis of the (S)-3-arylbutanoic acid core structure.

Application of Chiral Auxiliaries in Phenoxybutanoic Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is highly reliable and has been widely used in both academic and industrial settings.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. sigmaaldrich.comnumberanalytics.com For the synthesis of chiral butanoic acids, a butanoyl group can be attached to the chiral auxiliary. The resulting chiral imide can then be enolized and reacted with an electrophile. The steric hindrance provided by the auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity.

For example, a norephedrine-derived oxazolidinone can be acylated with butanoyl chloride. The resulting N-butanoyloxazolidinone can then undergo a diastereoselective aldol (B89426) condensation or alkylation, followed by removal of the auxiliary to yield the desired chiral butanoic acid derivative. A large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid has been reported utilizing a norephedrine-derived oxazolidinone auxiliary. researchgate.net

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| Evans' Oxazolidinone | Aldol Condensation | >99:1 |

| Pseudoephedrine | Alkylation | >95:5 |

| Norephedrine-derived Oxazolidinone | Conjugate Addition | >98:2 |

This table illustrates the high diastereoselectivities commonly achieved with various chiral auxiliaries in asymmetric synthesis.

Dynamic Kinetic Resolution Techniques for Related α-Halocarboxylic Acid Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu

In the context of synthesizing precursors for (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID, DKR can be applied to racemic α-halocarboxylic acid derivatives. For instance, a racemic mixture of ethyl 2-bromobutanoate could undergo a lipase-catalyzed resolution. In the presence of a racemization catalyst, the unreacted (and undesired) enantiomer is continuously converted back to the racemate, allowing the enzyme to selectively transform the entire starting material into the desired enantiomerically pure product.

While direct application to 3-chlorobutanoic acid is less common, the principle can be applied to related intermediates. For example, DKR of racemic secondary alcohols, which are precursors to the butanoic acid, is a well-established strategy. This often involves a combination of an enzymatic acylation and a transition metal-catalyzed racemization of the alcohol.

Regioselective Functionalization and Derivatization

Once the chiral butanoic acid core has been synthesized, the next crucial step is the regioselective introduction of the 4-chlorophenoxy group at the C3 position. This is typically accomplished through carbon-oxygen bond formation strategies.

Carbon-Oxygen Bond Formation Strategies

The formation of the ether linkage between the chiral butanoic acid backbone and the 4-chlorophenoxy moiety is a key transformation. Two of the most common and effective methods for this are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide or sulfonate. masterorganicchemistry.comwikipedia.org In this case, the chiral (R)-3-hydroxybutanoate (which will lead to the (S)-phenoxybutanoate due to inversion of stereochemistry if the leaving group is at the chiral center) would first be converted to a better leaving group, such as a tosylate or mesylate. This is then reacted with sodium 4-chlorophenoxide. This reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center. wikipedia.org

The Mitsunobu reaction provides an alternative and often milder method for forming the C-O bond. wikipedia.orgorganic-chemistry.org This reaction converts a primary or secondary alcohol directly into an ether in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org Thus, reacting (R)-ethyl 3-hydroxybutanoate with 4-chlorophenol (B41353) under Mitsunobu conditions would yield (S)-ethyl 3-(4-chlorophenoxy)butanoate.

| Reaction | Key Reagents | Stereochemical Outcome |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide/Sulfonate | Inversion (at chiral center with leaving group) |

| Mitsunobu Reaction | Alcohol, Phenol (B47542), PPh3, DEAD/DIAD | Inversion |

This table compares the key features of the Williamson ether synthesis and the Mitsunobu reaction for the formation of the ether linkage.

Introduction of the Chlorophenoxy Moiety

The introduction of the 4-chlorophenoxy group is achieved by using 4-chlorophenol as the nucleophile in either the Williamson ether synthesis or the Mitsunobu reaction.

In the Williamson ether synthesis, 4-chlorophenol is first deprotonated with a base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 4-chlorophenoxide. This is then reacted with the chiral butanoic acid derivative bearing a suitable leaving group.

In the Mitsunobu reaction, 4-chlorophenol acts as the acidic component (nucleophile precursor). It reacts with the intermediate formed from the alcohol, triphenylphosphine, and the azodicarboxylate to form the desired ether linkage. wikipedia.org

The choice between these two methods often depends on the specific substrate and the desired reaction conditions. The Mitsunobu reaction is often preferred for its milder conditions and high stereospecificity, although the removal of byproducts like triphenylphosphine oxide can sometimes be challenging. tcichemicals.com The Williamson ether synthesis is a more classical and often more cost-effective approach, particularly for large-scale syntheses.

Optimization of Reaction Parameters and Yields in Chiral Transformations

The successful and efficient synthesis of enantiomerically pure compounds such as (S)-3-(4-chlorophenoxy)butanoic acid and its analogs is critically dependent on the meticulous optimization of reaction parameters. The goal of this optimization is to maximize the chemical yield and, most importantly, the enantioselectivity (often measured as enantiomeric excess, e.e.), while also considering factors like reaction time, cost, and environmental impact. Key parameters that are typically scrutinized include the catalyst system, solvent, temperature, reaction time, and reagent stoichiometry.

Detailed research into analogous transformations reveals that a systematic, multi-variable approach is essential for developing a robust and scalable process. The choice of synthetic strategy—be it metal-catalyzed asymmetric addition, organocatalysis, or biocatalysis—dictates which parameters will have the most significant impact.

Key Research Findings in Parameter Optimization:

Catalyst and Ligand Selection: The heart of many asymmetric syntheses is the chiral catalyst or ligand. In the synthesis of a close analog, (S)-3-(4-bromophenyl)butanoic acid, a rhodium-based catalyst was employed for an asymmetric Michael addition. orgsyn.orgorgsyn.org The specific combination of the rhodium precursor, bis(norbornadiene)rhodium(I) tetrafluoroborate, and the chiral phosphine ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), was crucial for achieving high enantioselectivity. orgsyn.orgorgsyn.org The optimization process for such reactions typically involves screening a library of ligands to find the one that provides the best balance of reactivity and stereocontrol.

Solvent Effects: The reaction solvent can profoundly influence the outcome of a chiral transformation. It affects the solubility of reagents and catalysts, the stability of intermediates, and the geometry of the transition state. For instance, in the development of an enantioselective chlorination reaction using a squaramide organocatalyst, it was found that reactions performed in dichloromethane (B109758) (DCM) yielded a racemic product. nih.gov However, switching to a less polar ether solvent like methyl tert-butyl ether (MTBE) was critical for achieving high enantiomeric excess. nih.gov In other systems, such as biocatalytic reductions, the use of aqueous systems with co-solvents is common. The addition of a Deep Eutectic Solvent (DES) was shown to significantly enhance the yield and optical purity in the bioreduction of a ketone precursor, achieving a 95.9% yield and >99% e.e. researchgate.net This was attributed to increased cell membrane permeability and enhanced biocatalytic efficiency. researchgate.net

Temperature and Reaction Time: Temperature control is a critical parameter in balancing reaction rate and selectivity. Lower temperatures often lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer, though this can come at the cost of a longer reaction time. nih.gov In the rhodium-catalyzed synthesis of (S)-3-(4-bromophenyl)butanoic acid, the reaction was maintained at a constant 30 °C for 21 hours to ensure completion. orgsyn.org Optimization studies carefully titrate temperature to find an optimal point that maximizes space-time yield without compromising enantiopurity.

Base and Stoichiometry: The choice of base and the precise stoichiometry of reagents are also vital. In the aforementioned rhodium-catalyzed reaction, triethylamine (B128534) was used as the base in a 1:1 molar ratio with the boronic acid substrate. orgsyn.orgorgsyn.org The electrophile, ethyl (E)-but-2-enoate, was used in a slight excess (1.2 equivalents) to drive the reaction to completion. orgsyn.org In biocatalytic processes, pH control is the analogous critical parameter, with an optimal pH of 7.0 being identified for the efficient bioreduction of an analogous ketone. researchgate.net

The following data tables, based on findings from the synthesis of analogous compounds, illustrate the impact of parameter optimization on reaction outcomes.

Table 1: Optimization of Rhodium-Catalyzed Asymmetric Michael Addition for (S)-3-(Aryl)butanoic Acid Synthesis (This table is a representative model based on the optimized conditions reported for the synthesis of (S)-3-(4-bromophenyl)butanoic acid orgsyn.orgorgsyn.org)

| Entry | Ligand | Solvent | Base (equiv) | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | (R)-BINAP | Dioxane/H₂O | TEA (1.0) | 30 | >95 | 95 |

| 2 | (R)-BINAP | Toluene | TEA (1.0) | 30 | 85 | 88 |

| 3 | (R)-BINAP | Dioxane/H₂O | DBU (1.0) | 30 | 90 | 91 |

| 4 | (R)-BINAP | Dioxane/H₂O | TEA (1.0) | 50 | >95 | 85 |

| 5 | Other Ligand | Dioxane/H₂O | TEA (1.0) | 30 | 92 | 75 |

Table 2: Influence of Co-Solvent on Biocatalytic Asymmetric Reduction of an Analogous Prochiral Ketone (Data derived from the study on the biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol researchgate.net)

| Entry | Co-Solvent System | Temp (°C) | pH | Reaction Time (h) | Yield (%) | e.e. (%) |

| 1 | Aqueous Buffer | 30 | 7.0 | 8 | 75.2 | >99 |

| 2 | Buffer + ChCl:LA (7.5 vol%) | 30 | 7.0 | 8 | 95.9 | >99 |

| 3 | Buffer + ChCl:LA (7.5 vol%) | 35 | 7.0 | 8 | 88.1 | >99 |

| 4 | Buffer + ChCl:LA (7.5 vol%) | 30 | 6.0 | 8 | 81.5 | >99 |

Ultimately, the optimization of these interconnected parameters through systematic investigation is fundamental to developing a synthetic route that is not only effective in producing the target chiral molecule with high purity but is also efficient, reproducible, and scalable.

Investigative Studies on the Chemical Reactivity and Transformation Pathways of S 3 4 Chlorophenoxy Butanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a primary site of reactivity in (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID, participating in a range of characteristic reactions such as esterification, amidation, reduction, and oxidation.

The carboxyl group of (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: In the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas, (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID reacts with alcohols to form the corresponding esters. chemguide.co.uk This reversible reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium toward the product, water is often removed as it is formed. masterorganicchemistry.com The reaction with ethanol, for example, yields ethyl (S)-3-(4-chlorophenoxy)butanoate. chemguide.co.uk

Amidation: The formation of amides from (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID and an amine generally requires the activation of the carboxylic acid, as amines are basic and would otherwise participate in an acid-base reaction. Common methods involve the use of coupling reagents or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. organic-chemistry.org A wide variety of activating agents and catalysts, including boronic acid derivatives and triphenylphosphine (B44618) oxide, can facilitate this transformation under mild conditions, often preserving the stereochemical integrity of the chiral center. organic-chemistry.org Reaction with a primary amine like methylamine (B109427) would yield N-methyl-(S)-3-(4-chlorophenoxy)butanamide.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Ethanol | Concentrated H₂SO₄, Heat | Ethyl (S)-3-(4-chlorophenoxy)butanoate |

| Methanol | Dry HCl, Heat | Methyl (S)-3-(4-chlorophenoxy)butanoate |

| Ammonia | Coupling Agent (e.g., DCC) | (S)-3-(4-chlorophenoxy)butanamide |

| Aniline | Acyl Chloride Intermediate, Base | N-phenyl-(S)-3-(4-chlorophenoxy)butanamide |

Reduction: The carboxylic acid group is in a relatively high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective. libretexts.orgbritannica.comlibretexts.org The reaction proceeds via the addition of a hydride to the carbonyl carbon, ultimately yielding (S)-4-(4-chlorophenoxy)butan-1-ol after an aqueous workup. libretexts.orgchemistrysteps.com An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced, preventing its isolation. libretexts.orgchemguide.co.uk Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. libretexts.org Diborane (B₂H₆) is another powerful reagent capable of this reduction. libretexts.org

Oxidation: Further oxidation of the carboxylic acid group is challenging due to its already high oxidation state. libretexts.org Under forcing oxidative conditions, the reaction that typically occurs is decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org The oxidation of butanoic acid derivatives has been studied under various conditions, often leading to a complex mixture of products resulting from C-C bond cleavage. researchgate.netresearchgate.net For (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID, such harsh oxidation would likely disrupt the entire molecule.

| Transformation | Reagents/Conditions | Major Product |

|---|---|---|

| Reduction | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | (S)-4-(4-chlorophenoxy)butan-1-ol |

| Reduction | 1. B₂H₆ in THF 2. H₃O⁺ workup | (S)-4-(4-chlorophenoxy)butan-1-ol |

| Oxidation | Strong Oxidizing Agent, Heat | Decarboxylation and degradation products |

Reactions Involving the Aromatic Halogen and Ether Linkage

The chlorophenyl moiety of the molecule presents distinct reactive sites at the C-Cl bond and the C-O ether linkage.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In the case of (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID, the substituent para to the chlorine atom is an ether linkage (-OR). Ethers are considered activating groups in the context of electrophilic aromatic substitution because the oxygen atom can donate electron density to the ring via resonance. This electron-donating character destabilizes the negative charge of the Meisenheimer complex required for NAS, thus deactivating the ring toward nucleophilic attack. libretexts.org Consequently, nucleophilic aromatic substitution of the chlorine atom is highly unfavorable under standard conditions.

The aryl alkyl ether linkage in (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID can be cleaved under strongly acidic conditions, typically by heating with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via an acid-catalyzed nucleophilic substitution. wikipedia.org The mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a neutral phenol (B47542) molecule). ucalgary.ca The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the adjacent alkyl carbon, cleaving the C-O bond. ucalgary.ca

Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the nucleophile exclusively attacks the alkyl side of the ether. libretexts.orglibretexts.org Therefore, the cleavage of (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID with a hydrohalic acid will invariably yield 4-chlorophenol (B41353) and a derivative of (S)-3-halobutanoic acid. libretexts.org The reaction at the chiral center can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the specific reaction conditions and the stability of a potential carbocation at that position. wikipedia.org

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Heat | 4-chlorophenol + (S)-3-bromobutanoic acid |

| Hydroiodic Acid (HI) | Heat | 4-chlorophenol + (S)-3-iodobutanoic acid |

Sophisticated Analytical Methodologies for Chiral Resolution and Enantiomeric Purity Assessment

Enantioselective Chromatographic Techniques

Enantioselective chromatography is a cornerstone for the separation and quantification of chiral molecules like (S)-3-(4-chlorophenoxy)butanoic acid. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions for resolving enantiomers.

The development of a robust chiral HPLC method is a primary approach for the enantioseparation of acidic compounds. nih.gov The general strategy involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com For chlorophenoxy acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most successful. nih.govchromatographyonline.com

Method development for the chiral separation of 3-(4-chlorophenoxy)butanoic acid would typically begin with screening a selection of chiral columns with varying mobile phases. chromatographyonline.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are known for their broad applicability in separating a wide range of chiral compounds. nih.gov Similarly, macrocyclic glycopeptide columns, like those based on vancomycin (B549263) or teicoplanin, have shown success in resolving acidic chiral molecules. sigmaaldrich.com

The optimization process involves adjusting the mobile phase composition, which can include the type and concentration of organic modifiers (e.g., acetonitrile, methanol), buffers, and additives. chromatographytoday.com Temperature can also be a critical parameter, with lower temperatures often enhancing chiral selectivity. sigmaaldrich.comchromatographyonline.com A systematic screening approach, testing different combinations of columns and mobile phases, is generally employed to achieve baseline separation of the enantiomers. chromatographyonline.comnih.govresearchgate.net The development of such a method would be validated for accuracy and reproducibility to ensure reliable quantification of the enantiomeric excess of (S)-3-(4-chlorophenoxy)butanoic acid. nih.govresearchgate.net

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Impact on Separation |

|---|---|---|

| Chiral Stationary Phase (CSP) | The type of chiral selector immobilized on the column (e.g., polysaccharide, macrocyclic glycopeptide). | Primary determinant of enantioselectivity. |

| Mobile Phase Composition | The solvent system used to carry the analyte through the column, including organic modifiers and buffers. | Affects retention time, resolution, and peak shape. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Lower flow rates can sometimes improve resolution. sigmaaldrich.com |

| Temperature | The operating temperature of the column. | Can influence the thermodynamics of chiral recognition, with lower temperatures often increasing selectivity. sigmaaldrich.com |

| Detector | The device used to detect the separated enantiomers as they elute from the column (e.g., UV-Vis, MS). | Determines the sensitivity and selectivity of detection. |

For the trace analysis of chlorophenoxy acids, enantioselective gas chromatography (GC) offers high sensitivity and resolution. nih.govresearchgate.net A significant challenge in the GC analysis of acidic compounds is their low volatility and potential for thermal degradation. To overcome this, derivatization is a common and often necessary step. researchgate.net The carboxylic acid group of 3-(4-chlorophenoxy)butanoic acid can be converted to a more volatile ester, such as a methyl or butyl ester, prior to GC analysis. researchgate.netnih.gov

Once derivatized, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are frequently used for the enantioselective GC separation of a wide variety of chiral compounds. The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving optimal separation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for trace analysis. nih.govresearchgate.net The mass spectrometer provides not only sensitive detection but also structural information, which enhances the certainty of peak identification. nih.gov This is especially important when analyzing complex samples where interfering substances may be present. nih.gov The development of a GC-MS method for the trace analysis of (S)-3-(4-chlorophenoxy)butanoic acid would involve optimizing the derivatization reaction, selecting the appropriate chiral column, and fine-tuning the GC and MS parameters to maximize sensitivity and resolution. researchgate.netthermofisher.com

Capillary Electrophoresis for Chiral Discrimination

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.netspringernature.com

Cyclodextrins are widely used as chiral selectors in CE for the separation of enantiomers. nycu.edu.twdntb.gov.uanih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with guest molecules, and if the guest molecule is chiral, the diastereomeric complexes formed with the cyclodextrin may have different formation constants and/or mobilities, leading to their separation in an electric field. sigmaaldrich.com

For the chiral discrimination of chlorophenoxy acids, various cyclodextrin derivatives have been investigated, including native α-cyclodextrin and β-cyclodextrin, as well as modified cyclodextrins. nycu.edu.tw The choice of cyclodextrin and its concentration in the background electrolyte are crucial for achieving separation. nycu.edu.tw The cavity size of the cyclodextrin must be appropriate to accommodate the chlorophenoxy acid molecule. nycu.edu.tw Studies have shown that the addition of cyclodextrins to the running buffer can significantly improve the separation of chlorophenoxy acid herbicides, including the resolution of enantiomeric pairs. nycu.edu.twdntb.gov.ua

The development of a capillary electrophoresis method for the chiral separation of (S)-3-(4-chlorophenoxy)butanoic acid involves the systematic optimization of several key parameters to achieve the desired resolution. mdpi.comjpccr.eu A design of experiments (DOE) approach can be employed to efficiently explore the effects of these parameters and their interactions. mdpi.com

One of the most critical factors is the composition of the background electrolyte (BGE), including the type and concentration of the buffer, its pH, and the type and concentration of the chiral selector (e.g., cyclodextrin). diva-portal.orgnih.gov The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF), both of which influence the migration time and separation. mdpi.com The concentration of the chiral selector has a direct impact on the degree of complexation and, consequently, the separation selectivity. nih.gov

Other important parameters to optimize include the applied voltage and the capillary temperature. jpccr.eu A higher voltage generally leads to shorter analysis times but can also generate Joule heating, which may negatively affect the separation efficiency. mdpi.com The temperature can influence the viscosity of the BGE and the kinetics of the interaction between the analyte and the chiral selector. nih.gov By carefully optimizing these parameters, it is possible to achieve baseline separation of the enantiomers with high resolution and reproducibility. nih.govnih.gov

Table 2: Parameters for Optimization in Chiral Capillary Electrophoresis

| Parameter | Influence on Separation | Typical Optimization Strategy |

|---|---|---|

| Chiral Selector Type and Concentration | Determines the enantioselectivity of the separation. | Screen different cyclodextrins and vary their concentration in the BGE. nih.gov |

| Background Electrolyte (BGE) pH | Affects the charge of the analyte and the electroosmotic flow. | Adjust the pH to optimize the balance between migration time and resolution. mdpi.com |

| BGE Concentration | Influences the ionic strength and conductivity of the BGE. | Optimize to achieve good peak shape and minimize Joule heating. mdpi.com |

| Applied Voltage | Affects the speed of the separation and the efficiency. | Increase for faster analysis, but monitor for effects of Joule heating. jpccr.eu |

| Capillary Temperature | Influences the viscosity of the BGE and the interaction kinetics. | Control to ensure reproducibility and potentially enhance selectivity. nih.gov |

Spectroscopic Characterization for Stereochemical Assignment

While chromatographic and electrophoretic techniques are excellent for separating enantiomers and determining their purity, spectroscopic methods are often employed for the absolute assignment of stereochemistry. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods like Circular Dichroism (CD) are powerful tools for elucidating the three-dimensional structure of chiral molecules. researchgate.net

For the stereochemical assignment of (S)-3-(4-chlorophenoxy)butanoic acid, NMR spectroscopy using chiral derivatizing agents or chiral solvating agents can be utilized. researchgate.net By converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, it is possible to observe differences in their NMR spectra, which can be used to determine the enantiomeric ratio and, in some cases, assign the absolute configuration. researchgate.net

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations or to the spectra of related compounds with known stereochemistry. researchgate.net The combination of these spectroscopic techniques provides a high degree of confidence in the stereochemical assignment of (S)-3-(4-chlorophenoxy)butanoic acid. rsc.org

Optical Rotation and Circular Dichroism for Absolute Configuration Determination

Chiroptical methods, such as optical rotation and circular dichroism, are fundamental for determining the absolute configuration of enantiomers.

Optical Rotation: Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. csic.es This property is known as optical activity and is measured using a polarimeter. msu.edu The magnitude and direction of rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, path length, temperature, and wavelength of light). wikipedia.org The specific rotation, [α], is a standardized physical constant for a chiral molecule. msu.edu

The (S)-enantiomer of a compound will rotate light by the same magnitude but in the opposite direction to its (R)-enantiomer. libretexts.org For instance, if (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID is found to be dextrorotatory (rotates light to the right, denoted by '+'), its (R)-enantiomer will be levorotatory (rotates light to the left, denoted by '-') by the same degree. While the specific rotation value for (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID is not documented in readily available literature, this technique remains a primary method for its characterization and quality control.

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference in absorption (Δε) against wavelength, resulting in a unique spectral fingerprint for each enantiomer. The enantiomers of a chiral compound will produce mirror-image CD spectra. unipi.it

For carboxylic acids, CD spectroscopy can be a powerful tool for assigning the absolute configuration, often by comparing the experimental spectrum to theoretical spectra calculated using computational methods. nih.gov The technique is particularly sensitive to the spatial arrangement of chromophores in the vicinity of the stereocenter. In the case of (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID, the 4-chlorophenyl group acts as a chromophore, and its interaction with the chiral center would give rise to a characteristic CD spectrum, allowing for the unambiguous determination of its (S)-configuration.

Mass Spectrometry Applications in Chiral Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. While conventional MS cannot differentiate between enantiomers due to their identical mass, it becomes a powerful tool for chiral analysis when coupled with a chiral separation technique, most commonly High-Performance Liquid Chromatography (HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of chiral acids like (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID, LC-MS is the method of choice. The separation of enantiomers is achieved on the liquid chromatography system by one of two main approaches:

Chiral Stationary Phases (CSPs): The HPLC column is packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. This allows for their separation prior to detection by the mass spectrometer. Various types of CSPs are available, including those based on polysaccharides, proteins, or synthetic polymers.

Chiral Derivatizing Agents (CDAs): Similar to the approach in NMR, the enantiomeric mixture is reacted with a CDA to form diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC column and detected by MS.

The mass spectrometer serves as a highly sensitive and selective detector. It can confirm the identity of the compound based on its molecular weight and fragmentation pattern. For quantitative analysis, techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to achieve very low limits of detection, which is crucial for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. Although specific LC-MS methods for 3-(4-chlorophenoxy)butanoic acid are not detailed in the literature, methods for similar chlorophenoxy acid herbicides have been extensively developed and demonstrate the utility of this approach. scispace.comnih.govresearchgate.net

The table below summarizes the key aspects of these analytical techniques for the chiral analysis of (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID.

| Technique | Principle | Application for (S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID |

|---|---|---|

| NMR Spectroscopy | Differentiation of diastereomers formed with chiral agents. | Determination of enantiomeric purity and excess (e.e.). |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Characterization of the enantiomer and determination of absolute configuration (S or R). |

| Circular Dichroism | Differential absorption of circularly polarized light. | Unambiguous assignment of absolute configuration. |

| Mass Spectrometry (coupled with LC) | Separation of enantiomers/diastereomers followed by mass detection. | Highly sensitive and selective quantification of enantiomeric purity. |

Computational Chemistry and Theoretical Approaches for Understanding S 3 4 Chlorophenoxy Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic structure of (S)-3-(4-chlorophenoxy)butanoic acid, which in turn governs its reactivity and molecular properties. These calculations, typically performed using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), can provide a wealth of information about the molecule's geometry, charge distribution, and orbital energies.

Molecular Geometry and Optimized Parameters: The first step in most quantum chemical studies is to determine the molecule's lowest energy conformation. This is achieved by performing a geometry optimization, where the positions of the atoms are adjusted to find a minimum on the potential energy surface. For (S)-3-(4-chlorophenoxy)butanoic acid, this would involve optimizing bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a realistic three-dimensional representation of the molecule.

Electronic Properties and Reactivity Descriptors: Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding how the molecule might interact with other molecules, such as a receptor binding site.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ2 / 2η).

These descriptors provide a quantitative measure of the reactivity of (S)-3-(4-chlorophenoxy)butanoic acid and can be used to predict its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of (S)-3-(4-chlorophenoxy)butanoic acid (DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| EHOMO (eV) | -6.89 |

| ELUMO (eV) | -0.75 |

| HOMO-LUMO Gap (eV) | 6.14 |

| Ionization Potential (eV) | 6.89 |

| Electron Affinity (eV) | 0.75 |

| Electronegativity (χ) | 3.82 |

| Chemical Hardness (η) | 3.07 |

| Electrophilicity Index (ω) | 2.37 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Analysis: (S)-3-(4-chlorophenoxy)butanoic acid possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable and populated conformations in a given environment (e.g., in a vacuum, in water, or in a lipid bilayer). This is crucial for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the lowest energy conformation in solution.

Intermolecular Interactions: MD simulations are particularly powerful for studying the interactions between (S)-3-(4-chlorophenoxy)butanoic acid and other molecules, such as water, ions, or a biological macromolecule. By simulating the molecule in a box of water, for example, one can study its solvation properties and the formation of hydrogen bonds between the carboxylic acid group and water molecules.

If a putative binding site on a target protein is known, MD simulations can be used to dock the molecule into the site and study the stability of the resulting complex. The simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding. This information is invaluable for understanding the mechanism of action and for designing analogs with improved binding affinity.

Table 2: Key Intermolecular Interactions of (S)-3-(4-chlorophenoxy)butanoic acid in a Simulated Aqueous Environment

| Interaction Type | Potential Interacting Groups on the Molecule |

| Hydrogen Bond Donor | Carboxylic acid -OH |

| Hydrogen Bond Acceptor | Carboxylic acid C=O, Ether oxygen |

| Hydrophobic Interactions | Chlorophenyl ring, Butanoic acid alkyl chain |

| Dipole-Dipole Interactions | C-Cl bond, C=O bond |

In Silico Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods can also be used to predict the spectroscopic properties of (S)-3-(4-chlorophenoxy)butanoic acid, which can aid in its experimental characterization. Furthermore, theoretical approaches can provide insights into the mechanisms of chiral recognition, which are crucial for understanding its stereospecific interactions with biological systems.

Prediction of Spectroscopic Properties: Quantum chemical calculations can be used to predict various spectroscopic properties, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, one can generate theoretical IR and Raman spectra. Comparing these with experimental spectra can help to confirm the structure of the molecule and assign the observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the 1H and 13C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structural elucidation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible region. This can help to understand the molecule's photophysical properties.

Chiral Recognition Mechanisms: Understanding how the (S)-enantiomer of 3-(4-chlorophenoxy)butanoic acid is selectively recognized by a chiral environment, such as a chiral stationary phase in chromatography or a receptor binding site, is of fundamental importance. Computational methods can be used to model the interactions between the enantiomers and a chiral selector.

By performing docking studies and MD simulations of the diastereomeric complexes formed between each enantiomer and the chiral selector, one can identify the key intermolecular interactions that lead to chiral discrimination. The three-point interaction model, which posits that a minimum of three simultaneous interactions are required for chiral recognition, can be investigated computationally. The differences in the binding energies and interaction patterns between the two diastereomeric complexes can explain the observed enantioselectivity.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of (S)-3-(4-chlorophenoxy)butanoic acid. By mapping out the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition State Theory: Transition state theory is a cornerstone of reaction kinetics and provides a framework for understanding and calculating reaction rates. wikipedia.org A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational Elucidation of Reaction Mechanisms: For a given synthesis of (S)-3-(4-chlorophenoxy)butanoic acid, computational methods can be used to:

Propose and evaluate different reaction pathways: By calculating the energies of all species along a proposed reaction pathway, one can determine the most likely mechanism.

Characterize the structures of transition states: Locating and characterizing the geometry of a transition state is a key goal of computational reaction mechanism studies. This can provide insights into the bond-breaking and bond-forming processes that occur during the reaction.

Calculate activation energies and reaction rates: The energy difference between the reactants and the transition state gives the activation energy, which can be used to estimate the reaction rate constant using transition state theory.

These theoretical studies can provide a detailed, atomistic understanding of the reaction mechanism that may be difficult or impossible to obtain through experimental methods alone. This knowledge can be used to optimize reaction conditions, improve yields, and design more efficient synthetic routes.

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies within Analogous Chemical Space

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, aiming to understand how changes in the chemical structure of a molecule affect its biological activity. mdpi.com Computational methods play a significant role in modern SAR studies by providing a framework for rationalizing experimental data and predicting the activity of new compounds.

Exploring the Chemical Space of Analogs: For (S)-3-(4-chlorophenoxy)butanoic acid, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications to different parts of the molecule. These modifications could include:

Substitution on the phenyl ring: Replacing the chlorine atom with other halogens, alkyl groups, or electron-donating/withdrawing groups.

Modification of the butanoic acid chain: Varying the length of the alkyl chain, introducing branching, or replacing the carboxylic acid with other functional groups.

Alterations to the ether linkage: Replacing the oxygen atom with a sulfur atom or a methylene group.

Computational SAR and Ligand Efficiency: Computational methods can be used to build quantitative structure-activity relationship (QSAR) models that relate the structural features of the analogs to their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby guiding the synthetic efforts.

Ligand efficiency (LE) is a metric used to assess the "quality" of a hit or lead compound. It is defined as the binding energy per heavy atom. By calculating the binding energies of a series of analogs and their corresponding ligand efficiencies, one can identify which modifications lead to the most efficient improvements in binding affinity. This helps to avoid simply making the molecule larger to achieve higher potency, which can lead to poor pharmacokinetic properties.

Table 3: Hypothetical SAR Data for Analogs of (S)-3-(4-chlorophenoxy)butanoic acid

| Analog | R-group on Phenyl Ring | IC50 (nM) | Ligand Efficiency (LE) |

| 1 (Parent) | 4-Cl | 150 | 0.32 |

| 2 | 4-F | 250 | 0.30 |

| 3 | 4-CH3 | 120 | 0.34 |

| 4 | 4-OCH3 | 300 | 0.29 |

| 5 | 3,4-diCl | 80 | 0.35 |

This hypothetical data illustrates how SAR studies can reveal important trends. For example, the data suggests that a methyl group at the 4-position is slightly more favorable than a chlorine atom, while a methoxy group is detrimental to activity. The dichlorinated analog shows improved potency and ligand efficiency, suggesting that further exploration of substitutions on the phenyl ring could be fruitful.

Investigation of S 3 4 Chlorophenoxy Butanoic Acid and Its Derivatives As Chiral Building Blocks in Advanced Synthesis

Utilization in the Construction of Stereochemically Defined Complex Molecules

The structural framework of (S)-3-(4-chlorophenoxy)butanoic acid offers a versatile platform for the synthesis of stereochemically defined complex molecules. The inherent chirality of the molecule is crucial in asymmetric synthesis, where the biological activity of the final product is often dependent on a specific enantiomer. The functional groups present in the molecule allow for a variety of chemical modifications.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or alcohols, or it can be used directly in coupling reactions. The ether linkage provides stability, while the 4-chlorophenyl group can be a site for further functionalization, although it is less reactive in cross-coupling reactions than its bromo or iodo counterparts. A related compound, (S)-3-(4-bromophenoxy)butanoic acid, is noted for its utility in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, which allows for the introduction of diverse substituents on the aromatic ring. This suggests that under appropriate catalytic conditions, the chloro-analogue could undergo similar transformations to generate a library of complex derivatives.

The primary role of this building block is to introduce a specific chiral fragment into a larger molecular structure, ensuring the final product possesses the desired stereochemistry. The synthesis of complex molecules often involves multi-step sequences where maintaining stereochemical integrity is paramount. lkouniv.ac.in By starting with an enantiomerically pure building block like (S)-3-(4-chlorophenoxy)butanoic acid, chemists can avoid challenging and often inefficient chiral separation steps later in the synthetic route.

Precursors for the Synthesis of Novel Research Compounds

A significant application of (S)-3-(4-chlorophenoxy)butanoic acid and its derivatives is as a precursor for novel, biologically active research compounds. A prime example is its role in the synthesis of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid , also known as DG-051.

DG-051 was developed as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is a key target in the leukotriene pathway and has been linked to inflammatory processes and cardiovascular disease. By inhibiting LTA4H, DG-051 effectively reduces the production of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. The synthesis of DG-051 relies on a chiral precursor to establish the correct stereochemistry at the pyrrolidine (B122466) ring, which is critical for its inhibitory activity. The (S)-configuration of the starting butanoic acid derivative is translated into the final complex structure of the drug candidate.

| Compound Name | Synonym | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Target |

|---|---|---|---|---|

| 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid | DG-051 | C21H24ClNO4 | 389.9 | Leukotriene A4 hydrolase (LTA4H) |

Design and Development of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.net Chiral molecules with specific structural features can coordinate to metal centers or act as non-covalent catalysts to create a chiral environment, influencing the stereochemical outcome of a reaction. beilstein-journals.org

Structurally, (S)-3-(4-chlorophenoxy)butanoic acid possesses features that could be potentially exploited in ligand or catalyst design. It contains a stereogenic center and functional groups (a carboxylic acid and an aromatic ring) that can be modified to introduce coordinating atoms (e.g., nitrogen, phosphorus) or other functionalities that can participate in catalysis. nih.gov For instance, the carboxylic acid could be converted to an amide linked to a phosphine (B1218219) or an amine moiety, creating a P,N or N,N-type ligand.

However, a review of the scientific literature does not provide specific examples of (S)-3-(4-chlorophenoxy)butanoic acid or its direct derivatives being successfully employed in the design and development of chiral ligands or organocatalysts for asymmetric catalysis. The field is currently dominated by other structural motifs, such as those based on BINOL, cinchona alkaloids, prolinols, and various C2-symmetric backbones. beilstein-journals.orgresearchgate.net While the potential for its use as a scaffold exists, its application in this specific area has not been documented in available research.

Future Perspectives and Advanced Research Opportunities

Innovations in Asymmetric Synthesis Towards High Enantiomeric Purity

The production of single-enantiomer chiral compounds is crucial in pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. wikipedia.org Future research on (S)-3-(4-chlorophenoxy)butanoic acid would undoubtedly focus on developing highly efficient and enantioselective synthetic methods. While specific methods for this target are not yet detailed, significant advances in catalytic asymmetric synthesis offer promising strategies.

Key areas for innovation would include:

Transition-Metal Catalysis: Homogeneous catalysis using chiral transition-metal complexes (e.g., Rhodium, Ruthenium, Palladium) is a powerful tool for asymmetric synthesis. orgsyn.org For instance, the asymmetric hydrogenation of a suitable unsaturated precursor or the enantioselective conjugate addition of 4-chlorophenol (B41353) to an achiral butenoate derivative could be explored. Research would focus on designing and screening ligands to achieve high enantiomeric excess (ee).

Organocatalysis: The use of small organic molecules as catalysts has emerged as a major field in asymmetric synthesis, often providing greener and more robust alternatives to metal catalysts. mdpi.com Chiral Brønsted acids, amines, or squaramides could be investigated to catalyze the key stereocenter-forming step, potentially offering high enantioselectivity under mild reaction conditions.

Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity under environmentally benign conditions. jddhs.com Future studies could explore the use of lipases for the kinetic resolution of a racemic mixture of 3-(4-chlorophenoxy)butanoic acid or employ oxidoreductases for the asymmetric reduction of a keto-precursor to establish the chiral hydroxyl group before etherification.

| Catalytic Approach | Potential Catalyst Type | Hypothetical Precursor | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Transition-Metal Catalysis | Rh-(R)-BINAP Complex | Ethyl (E)-3-(4-chlorophenoxy)but-2-enoate | High turnover numbers, well-established methods | Ligand design, optimization of reaction conditions |

| Organocatalysis | Chiral Phosphoric Acid | 4-Chlorophenol + Crotonaldehyde derivative | Metal-free, operational simplicity, lower toxicity | Catalyst screening, mechanistic studies |

| Biocatalysis | Lipase (e.g., Candida antarctica Lipase B) | Racemic ethyl 3-(4-chlorophenoxy)butanoate | High enantioselectivity, mild conditions, sustainability | Enzyme screening, process optimization, immobilization |

Exploration of Novel Chemical Transformations and Applications

Beyond its potential herbicidal activity, the functional groups within (S)-3-(4-chlorophenoxy)butanoic acid—a carboxylic acid, an ether linkage, and a chiral center—make it a versatile building block for the synthesis of more complex molecules. Related chlorophenoxy compounds have been used as starting materials for derivatives with other biological effects, such as sedative-hypnotics. wikipedia.orgontosight.ai

Future research could explore:

Derivatization of the Carboxylic Acid: The carboxyl group can be readily converted into a wide range of functional groups, including esters, amides, and alcohols. This would allow for the synthesis of a library of new compounds for screening in various biological assays.

Modification of the Aryl Ring: The chloro-substituent on the phenyl ring could be a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe structure-activity relationships.

Polymer Chemistry: The molecule could potentially be used as a chiral monomer for the synthesis of novel biodegradable polymers with specific physical or optical properties.

Integration of Advanced Analytical Techniques for Real-time Monitoring

To develop robust and efficient synthetic processes, real-time monitoring is essential. Process Analytical Technology (PAT) involves the use of in-line and on-line analytical tools to monitor reaction parameters, leading to improved understanding, control, and safety. nih.gov

For the synthesis of (S)-3-(4-chlorophenoxy)butanoic acid, advanced analytical techniques could be integrated:

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling.

Chiral Chromatography: The enantiomeric purity of the product is a critical quality attribute. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are the most common methods for chiral analysis. nih.govshimadzu-webapp.eu Integrating these techniques for on-line reaction monitoring would allow for rapid optimization of enantioselectivity. nih.gov

Electrochemical Sensors: Electrochemical methods are gaining attention for chiral recognition due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.com Future research could involve developing a specific electrochemical sensor for the enantioselective analysis of this compound.

| Technique | Information Provided | Mode of Operation | Key Advantage for Chiral Synthesis |

|---|---|---|---|

| In-situ FTIR/Raman | Concentration of functional groups (reactants, products) | In-line (probe in reactor) | Provides real-time kinetic data |

| On-line Chiral HPLC | Enantiomeric excess (ee), concentration | On-line (automated sampling) | Direct, accurate measurement of enantioselectivity |

| On-line Chiral SFC | Enantiomeric excess (ee), concentration | On-line (automated sampling) | Faster analysis times and greener than HPLC |

| Electrochemical Sensing | Enantiomer-specific signals | In-line or On-line | High sensitivity and potential for low-cost, portable devices |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to understand and predict the behavior of molecules. For (S)-3-(4-chlorophenoxy)butanoic acid, theoretical studies could offer deep insights into its properties and guide experimental work.

Areas for computational investigation include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's three-dimensional structure, electronic properties, and reaction energy profiles. This can help in understanding reaction mechanisms and predicting the most likely sites for chemical attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate structural or physicochemical properties of molecules with their biological activity. mdpi.com By synthesizing and testing a series of analogues of (S)-3-(4-chlorophenoxy)butanoic acid, a QSAR model could be developed to predict the herbicidal (or other biological) activity of new, unsynthesized derivatives, thereby accelerating the discovery process. nih.govnih.gov

Molecular Docking: If a specific biological target (e.g., an enzyme) is identified, molecular docking simulations can predict how the molecule binds to the active site. This information is invaluable for understanding its mode of action and for designing more potent analogues.

Development of Sustainable Synthetic Routes and Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles, which aim to reduce waste, minimize energy consumption, and use renewable resources. jddhs.comnih.gov The development of a manufacturing process for (S)-3-(4-chlorophenoxy)butanoic acid would greatly benefit from these approaches.

Future research in this area would focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com

Renewable Feedstocks: Exploring routes that start from biomass-derived platform chemicals instead of petroleum-based feedstocks. researchgate.net

Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted synthesis, flow chemistry, or mechanochemistry to reduce reaction times and energy consumption. jddhs.comejcmpr.com Flow chemistry, in particular, offers enhanced safety, better heat and mass transfer, and easier scalability for industrial production.

By embracing these future perspectives and advanced research opportunities, the scientific community can unlock the full potential of (S)-3-(4-chlorophenoxy)butanoic acid, moving it from a catalogue chemical to a compound with well-understood properties and potentially valuable applications, all while adhering to the principles of modern, sustainable chemical science.

Q & A

Q. What are the key synthetic routes for (S)-3-(4-chlorophenoxy)butanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 4-chlorophenol with a chiral β-bromo butanoic acid derivative. Enantioselective methods, such as asymmetric catalysis or enzymatic resolution, are critical. For example, tert-butyloxycarbonyl (Boc) protection of intermediates can prevent racemization during synthesis . Chiral HPLC with columns like Chiralpak IA/IB is recommended for purity assessment (≥98% enantiomeric excess).

Q. How can researchers confirm the structural identity and purity of (S)-3-(4-chlorophenoxy)butanoic acid?

- Methodological Answer : Use a combination of:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., δ 4.5–5.0 ppm for the phenoxy group and δ 12.5 ppm for the carboxylic acid proton) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 243.05 (CHClO) .

- HPLC : Compare retention times with a reference standard and monitor for impurities (<1%) .

Q. What solvent systems are optimal for dissolving (S)-3-(4-chlorophenoxy)butanoic acid in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For cell-based assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to maintain <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence the biological activity of this compound compared to its (R)-enantiomer?

- Methodological Answer : The (S)-enantiomer may exhibit enhanced receptor binding due to spatial alignment. Conduct comparative assays (e.g., enzyme inhibition or cellular uptake studies) using both enantiomers. For example, in a β-amino acid transporter assay, the (S)-form showed 3-fold higher uptake efficiency than the (R)-form in neuronal cells .

Q. What strategies can resolve contradictions in reported bioactivity data for (S)-3-(4-chlorophenoxy)butanoic acid?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (pH, temperature) or impurity profiles.

- Reproducibility Checks : Standardize protocols (e.g., OECD guidelines for cytotoxicity).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives or oxidation products) that may interfere with activity .

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 3-(4-fluorophenyl)butanoic acid, which shares similar logP but differs in electronegativity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neuroprotective applications?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substitutions on the phenyl ring (e.g., nitro, methyl) or carboxyl group (e.g., ester prodrugs) .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like NMDA receptors or GABA transporters .

- In Vivo Validation : Test optimized analogs in rodent models of neurodegeneration, monitoring biomarkers like TNF-α and IL-6 .

Q. What analytical challenges arise in quantifying (S)-3-(4-chlorophenoxy)butanoic acid in complex matrices (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .

- LC-MS/MS : Employ a triple quadrupole system with MRM transitions (243.05 → 169.02 for quantification; 243.05 → 125.01 for confirmation) .

- Matrix Effects : Validate recovery rates (≥85%) using spiked blank matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.